molecular formula C24H18N2O3 B2393148 (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887887-54-9

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2393148
CAS No.: 887887-54-9
M. Wt: 382.419
InChI Key: DPBPOGBKKPDRGC-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C25H20N2O3. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzofuran ring, a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including anticancer properties . The chemical structure of these compounds plays a significant role in their biological activities . Evaluating the chemical structure of these compounds can guide future medicinal chemists in designing new drugs for cancer therapy .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The benzofuran ring, as a core, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Applications A study by Lavanya, Sribalan, and Padmini (2017) synthesized new derivatives of benzofuran-2-carboxamide for evaluating their antimicrobial and anti-inflammatory activities. These compounds were characterized using various techniques and showed promising results in their respective biological activities (Lavanya, Sribalan, & Padmini, 2017).

  • Chiral Receptor for Amino Acids Herrero et al. (2016) developed a novel chiral receptor using a combination of benzofuran skeleton and pyridine molecules, showcasing its ability to extract zwitterionic phenylalanine from aqueous solutions without the need for traditional extraction agents. This receptor offers a new approach in amino acid extraction (Herrero et al., 2016).

  • Synthesis in Medicinal Chemistry Xie et al. (2014) conducted a study focusing on the synthesis of benzofuran-2-carboxamides with significant medicinal importance. They used a microwave-assisted approach for synthesis and evaluated the compounds for their anti-inflammatory, analgesic, and antipyretic activities, highlighting some derivatives with potent activities (Xie et al., 2014).

  • Luminescence Studies in Metal–Organic Frameworks Sun et al. (2012) explored carboxylate-assisted ethylamide metal–organic frameworks involving benzofuran-2-carboxamides. Their study delved into the synthesis, structure, thermostability, and luminescence properties of these frameworks, contributing to the field of material science and luminescence (Sun et al., 2012).

  • Neuroprotective and Antioxidant Effects Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Their findings suggested that certain substitutions in the benzofuran moiety significantly contribute to neuroprotection against excitotoxic damage and antioxidant activities (Cho et al., 2015).

  • Anticancer Agents and Inhibitors of NF-κB Choi et al. (2015) designed and synthesized benzofuran-2-carboxylic acid phenylamide derivatives as potential anticancer agents and inhibitors of NF-κB activity. They found that certain derivatives exhibited potent cytotoxic activities against various cancer cell lines and inhibited NF-κB transcriptional activity (Choi et al., 2015).

Mechanism of Action

The mechanism of action of benzofuran derivatives is related to their strong biological activities. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide” should be evaluated in the context of its intended use. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

The future directions for the study and application of benzofuran derivatives are promising. These compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

N-phenyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-16H,(H,25,28)(H,26,27)/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBPOGBKKPDRGC-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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